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molecular formula C9H7NO2 B8561959 2-Phenyl-5(2H)-oxazolone

2-Phenyl-5(2H)-oxazolone

Cat. No. B8561959
M. Wt: 161.16 g/mol
InChI Key: GKMZUVIRWPXJKY-UHFFFAOYSA-N
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Patent
US04874876

Procedure details

The title compound was prepared by the dehydration of hippuric acid with acetic anhydride according to the procedure of Bullerwell and Lawson, [J. Chem. Soc. (1952), 1350], mp 91.5°-93.5° C. (lit. 91° C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][NH:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.C(OC(=O)C)(=O)C>>[C:6]1([CH:4]2[N:3]=[CH:2][C:1](=[O:12])[O:13]2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CNC(=O)C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OC(C=N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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